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Compound of Interest
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Cat. No.: B1680732 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the reasons leading to the

discontinuation of Safrazine from clinical use. Safrazine, a non-selective, irreversible

monoamine oxidase inhibitor (MAOI) of the hydrazine class, was introduced as an

antidepressant in the 1960s. However, its clinical application was short-lived, primarily due to

concerns regarding its safety profile, a fate shared by several other early hydrazine-based

MAOIs. This document synthesizes available historical data, preclinical research, and

pharmacovigilance insights to elucidate the core factors behind its withdrawal.

Executive Summary
The primary driver for the discontinuation of Safrazine was the significant risk of hepatotoxicity,

a severe adverse effect associated with its chemical class. The bioactivation of the hydrazine

moiety leads to the formation of reactive metabolites that can cause cellular damage in the

liver. While specific quantitative data on the incidence of these effects for Safrazine are scarce

in publicly available literature, the well-documented hepatotoxicity of its analogue, iproniazid,

served as a major cautionary signal. Furthermore, the emergence of newer, safer classes of

antidepressants with more favorable risk-benefit profiles, such as tricyclic antidepressants

(TCAs) and later, selective serotonin reuptake inhibitors (SSRIs), rendered the continued

clinical use of Safrazine untenable.
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Safrazine, like other MAOIs, exerts its antidepressant effects by inhibiting the monoamine

oxidase enzymes (MAO-A and MAO-B). These enzymes are responsible for the degradation of

key neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine. By

irreversibly inhibiting these enzymes, Safrazine increases the synaptic availability of these

neurotransmitters, leading to an amelioration of depressive symptoms.[1][2][3]
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Figure 1: Mechanism of Action of Safrazine as a Monoamine Oxidase Inhibitor.

The Core Reason for Discontinuation:
Hepatotoxicity
The principal factor leading to the withdrawal of Safrazine and other hydrazine MAOIs from

widespread clinical use was the risk of severe liver damage.[4]

Bioactivation and Formation of Reactive Metabolites
The toxicity of hydrazine derivatives is linked to their metabolic activation in the liver, primarily

by cytochrome P450 enzymes. This process is hypothesized to generate highly reactive

electrophilic intermediates. In the case of Safrazine, it is proposed that the molecule

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1680732?utm_src=pdf-body
https://www.benchchem.com/product/b1680732?utm_src=pdf-body
https://en.wikipedia.org/wiki/Monoamine_oxidase_inhibitor
https://www.mayoclinic.org/diseases-conditions/depression/in-depth/maois/art-20043992
https://www.ncbi.nlm.nih.gov/books/NBK539848/
https://www.benchchem.com/product/b1680732?utm_src=pdf-body-img
https://www.benchchem.com/product/b1680732?utm_src=pdf-body
https://www.benchchem.com/product/b1680732?utm_src=pdf-body
https://en.wikipedia.org/wiki/Hydrazine_(antidepressant)
https://www.benchchem.com/product/b1680732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


undergoes metabolic transformation to a reactive diazene species, which can then covalently

bind to cellular macromolecules, including proteins and DNA. This binding can disrupt normal

cellular function, leading to hepatocellular injury and necrosis.[5]
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Figure 2: Putative Bioactivation Pathway of Safrazine Leading to Hepatotoxicity.

Clinical Manifestations and Lack of Specific Data
The hepatotoxicity associated with hydrazine MAOIs typically manifested as an idiosyncratic

reaction, with symptoms ranging from mild elevations in liver enzymes to severe, and

sometimes fatal, hepatitis.[6] Unfortunately, specific quantitative data detailing the incidence of

hepatotoxicity directly attributable to Safrazine from its period of use are not readily available in

the published literature. However, data from related compounds, such as iproniazid, indicated a

concerning rate of liver damage, which likely influenced the regulatory stance on Safrazine.

Table 1: Adverse Effect Profile of Hydrazine MAOIs (General Class)
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Adverse Effect
Class

Specific
Manifestations

Estimated
Incidence (for
the class)

Severity Notes

Hepatic

Elevated

transaminases,

jaundice,

hepatocellular

necrosis

1-4% (for serious

reactions with

older agents like

iproniazid)

Moderate to

Severe

This was the

primary reason

for the

discontinuation

of many

hydrazine

MAOIs.

Cardiovascular

Orthostatic

hypotension,

hypertensive

crisis (with

tyramine-

containing foods)

Common

(hypotension);

Rare but life-

threatening

(hypertensive

crisis)

Mild to Severe

The "cheese

reaction" is a

well-known and

dangerous

interaction.

Central Nervous

System

Dizziness,

headache,

insomnia,

agitation, tremors

Common Mild to Moderate

Autonomic

Dry mouth,

blurred vision,

constipation,

urinary retention

Common Mild to Moderate
Anticholinergic-

like effects.

Withdrawal

Syndrome

Nausea,

headache, vivid

dreams,

irritability

Common upon

abrupt cessation
Mild to Moderate

Gradual tapering

is necessary.

Note: The incidence rates are estimations for the general class of older, non-selective,

irreversible hydrazine MAOIs and are not specific to Safrazine due to a lack of available data.

The information is compiled from historical reviews of this drug class.
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Experimental Protocols: A Representative
Preclinical Toxicology Workflow
Detailed experimental protocols from the original preclinical and clinical studies of Safrazine
are not accessible. However, based on the standards of the era for antidepressant

development, a representative preclinical toxicology workflow would have likely included the

following stages.[7][8]
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Figure 3: Representative Preclinical and Early Clinical Development Workflow for an
Antidepressant of the Safrazine Era.

Key Methodologies (Hypothetical)
MAO Inhibition Assays: In vitro assays using isolated enzyme preparations from animal liver

mitochondria would have been used to determine the inhibitory potency (IC50) of Safrazine
against MAO-A and MAO-B.

Acute Toxicity Studies: Single high-dose administration to rodents (e.g., rats and mice) via

the intended clinical route (oral) to determine the median lethal dose (LD50).

Repeated-Dose Toxicity Studies: Daily administration of Safrazine at multiple dose levels to

rodents and a non-rodent species (e.g., dogs) for periods of 28 and 90 days. Key endpoints

would include clinical observations, body weight changes, food consumption, and extensive

blood chemistry analysis with a focus on liver function tests (ALT, AST, bilirubin).

Histopathology: At the termination of the repeated-dose studies, a comprehensive necropsy

would be performed, with microscopic examination of all major organs, paying close

attention to the liver for signs of cellular damage, inflammation, and necrosis.

Conclusion
The discontinuation of Safrazine from clinical practice was a multifactorial decision rooted in a

poor risk-benefit profile. The primary and most critical reason was the significant risk of

idiosyncratic hepatotoxicity, a characteristic of the hydrazine class of MAOIs, driven by the

metabolic formation of reactive intermediates. While specific quantitative data for Safrazine are

limited, the broader understanding of the toxicity of this chemical class was a major deterrent.

The development and introduction of safer and better-tolerated antidepressants further sealed

the fate of Safrazine, relegating it to a historical footnote in the evolution of

psychopharmacology. The story of Safrazine serves as a crucial case study for drug

development professionals on the importance of thorough preclinical safety evaluation and the

continuous need to improve the therapeutic index of new chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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